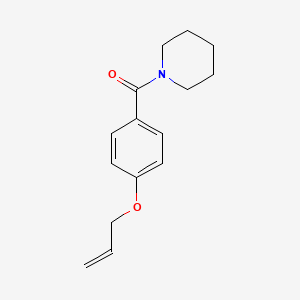![molecular formula C18H28ClNO2 B4402344 1-[4-[3-(4-Methylpiperidin-1-yl)propoxy]phenyl]propan-1-one;hydrochloride](/img/structure/B4402344.png)
1-[4-[3-(4-Methylpiperidin-1-yl)propoxy]phenyl]propan-1-one;hydrochloride
Overview
Description
1-[4-[3-(4-Methylpiperidin-1-yl)propoxy]phenyl]propan-1-one;hydrochloride is a chemical compound with a complex structure It is characterized by the presence of a piperidine ring, a phenyl group, and a propanone moiety
Preparation Methods
The synthesis of 1-[4-[3-(4-Methylpiperidin-1-yl)propoxy]phenyl]propan-1-one;hydrochloride involves several steps. One common synthetic route includes the reaction of 4-methylpiperidine with 3-bromopropoxybenzene, followed by the addition of propanone. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-[3-(4-Methylpiperidin-1-yl)propoxy]phenyl]propan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group, depending on the reagents and conditions used. Common reagents include alkyl halides and acyl chlorides.
Scientific Research Applications
1-[4-[3-(4-Methylpiperidin-1-yl)propoxy]phenyl]propan-1-one;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-[3-(4-Methylpiperidin-1-yl)propoxy]phenyl]propan-1-one;hydrochloride involves its interaction with specific molecular targets. The piperidine ring and phenyl group allow the compound to bind to certain receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[4-[3-(4-Methylpiperidin-1-yl)propoxy]phenyl]propan-1-one;hydrochloride can be compared with similar compounds such as:
1-(4-methoxyphenyl)-3-(1-piperidinyl)-1-propanone hydrochloride: This compound has a methoxy group instead of a methyl group, which can affect its chemical reactivity and biological activity.
3-(4-amino-1-piperidinyl)-1-(6-chloro-3-pyridinyl)-1-propanone: This compound contains an amino group and a pyr
Properties
IUPAC Name |
1-[4-[3-(4-methylpiperidin-1-yl)propoxy]phenyl]propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2.ClH/c1-3-18(20)16-5-7-17(8-6-16)21-14-4-11-19-12-9-15(2)10-13-19;/h5-8,15H,3-4,9-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKYOWNQGJVPOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCCCN2CCC(CC2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-thienyl)acetamide](/img/structure/B4402261.png)
![4-Methyl-1-[3-(3-nitrophenoxy)propyl]piperidine;hydrochloride](/img/structure/B4402262.png)
![2-(4-ethylphenoxy)-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B4402265.png)
![N-[[2-[(4-fluorophenyl)methoxy]phenyl]methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride](/img/structure/B4402271.png)
![1-[3-(4-Propoxyphenoxy)propyl]imidazole;hydrochloride](/img/structure/B4402281.png)
![2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B4402284.png)

![2-{4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-N-phenylacetamide](/img/structure/B4402308.png)
![2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]-3-methoxybenzaldehyde;hydrochloride](/img/structure/B4402309.png)
![N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4402317.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4402322.png)
![N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B4402339.png)
![1-{3-methoxy-4-[3-(8-quinolinyloxy)propoxy]phenyl}ethanone](/img/structure/B4402348.png)
![4-[4-[2-(Diethylamino)ethoxy]phenyl]butan-2-one;hydrochloride](/img/structure/B4402354.png)
